Myricerone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

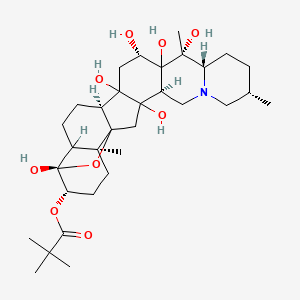

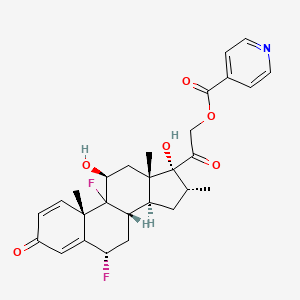

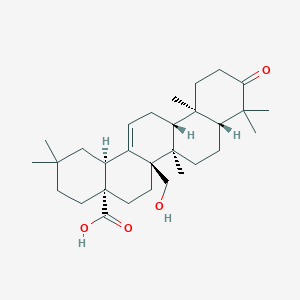

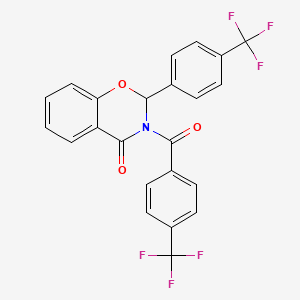

Myricerone is a naturally occurring compound isolated from the plant Myrica cerifera. It is known for its significant biological activities, particularly as an endothelin receptor antagonist. The molecular formula of this compound is C30H46O4, and it has a molecular weight of 470.6838 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Myricerone involves several steps. One of the key synthetic routes is the Baeyer–Villiger oxidation of this compound. This reaction requires a large excess of meta-chloroperoxybenzoic acid (m-CPBA) over an extended reaction time to proceed to completion. The reaction conditions also involve chromatographic purification to obtain the pure product .

Industrial Production Methods

the synthesis of its derivatives, such as 3,4-seco-derivatives, involves sequential protection reactions, ozonolysis, and treatment with potassium carbonate in aqueous methanol .

Analyse Des Réactions Chimiques

Types of Reactions

Myricerone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA) is commonly used for the Baeyer–Villiger oxidation.

Hydrolysis: Sodium hydroxide is used for the hydrolysis of this compound derivatives.

Major Products Formed

Lactones: Formed through the Baeyer–Villiger oxidation of this compound.

Carboxylic Acids: Formed through the hydrolysis of this compound derivatives.

Applications De Recherche Scientifique

Myricerone has several scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its potential as an endothelin receptor antagonist, which makes it a promising candidate for the treatment of cardiovascular diseases . Additionally, this compound and its derivatives have been evaluated for their binding affinity to the endothelin A receptor, showing significant potential in regulating blood pressure and vascular smooth muscle cell proliferation .

Mécanisme D'action

The mechanism of action of Myricerone involves its role as an endothelin receptor antagonist. It selectively binds to the endothelin A receptor, inhibiting the vasoconstrictory action of endothelin-1. This leads to the relaxation of vascular smooth muscle cells and a reduction in blood pressure .

Comparaison Avec Des Composés Similaires

Myricerone can be compared with other endothelin receptor antagonists, such as bosentan and ambrisentan. While bosentan and ambrisentan are synthetic compounds, this compound is a naturally occurring compound with a unique structure derived from Myrica cerifera . This natural origin may offer advantages in terms of reduced side effects and better biocompatibility.

List of Similar Compounds

Bosentan: A synthetic endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.

Ambrisentan: Another synthetic endothelin receptor antagonist with similar applications.

This compound’s unique natural origin and structure make it a valuable compound for further research and development in medicinal chemistry.

Propriétés

Numéro CAS |

145039-10-7 |

|---|---|

Formule moléculaire |

C30H46O4 |

Poids moléculaire |

470.7 g/mol |

Nom IUPAC |

(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-(hydroxymethyl)-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C30H46O4/c1-25(2)13-14-29(24(33)34)15-16-30(18-31)19(20(29)17-25)7-8-22-27(5)11-10-23(32)26(3,4)21(27)9-12-28(22,30)6/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20-,21-,22+,27-,28+,29-,30-/m0/s1 |

Clé InChI |

WVGVTIMZQLYBLX-SXOOSYOQSA-N |

SMILES isomérique |

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)CO)C)(C)C |

SMILES canonique |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)CO)C(=O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,3aR,6S,6aS)-3-[4-(3-pyridin-4-ylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710794.png)